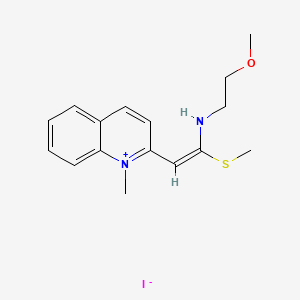
2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide is a complex organic compound that belongs to the quinolinium family. Quinolinium compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound, in particular, is characterized by its unique structure, which includes a quinolinium core, a methoxyethylamino group, and a methylthio vinyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide typically involves multiple steps:
Formation of the Quinolinium Core: The quinolinium core can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Methoxyethylamino Group: This step involves the reaction of the quinolinium core with 2-methoxyethylamine under controlled temperature and pH conditions.
Addition of the Methylthio Vinyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, advanced purification techniques, and continuous flow reactors to scale up the production process.
化学反应分析
Types of Reactions
2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, electrophiles, varying temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction may produce quinolinium hydrides.
科学研究应用
2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as conductive polymers and dyes.
作用机制
The mechanism of action of 2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Membranes: Altering membrane permeability and signaling pathways.
相似化合物的比较
Similar Compounds
Quinolinium Chloride: Similar structure but with a chloride ion instead of an iodide ion.
2-Methylquinolinium Iodide: Lacks the methoxyethylamino and methylthio vinyl groups.
1-Methylquinolinium Iodide: Similar core structure but without the additional functional groups.
Uniqueness
2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
104664-33-7 |
|---|---|
分子式 |
C16H21IN2OS |
分子量 |
416.3 g/mol |
IUPAC 名称 |
(E)-N-(2-methoxyethyl)-2-(1-methylquinolin-1-ium-2-yl)-1-methylsulfanylethenamine;iodide |
InChI |
InChI=1S/C16H20N2OS.HI/c1-18-14(12-16(20-3)17-10-11-19-2)9-8-13-6-4-5-7-15(13)18;/h4-9,12H,10-11H2,1-3H3;1H |
InChI 键 |
REDJPDICXYAJBQ-UHFFFAOYSA-N |
手性 SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C(\NCCOC)/SC.[I-] |
规范 SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=C(NCCOC)SC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















